N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a chlorophenyl group, a substituted imidazole core with hydroxymethyl and thioether linkages, and a cyclopropylamino side chain. This compound’s design integrates multiple functional motifs:
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-11-1-3-12(4-2-11)21-16(25)10-26-17-19-7-14(9-23)22(17)8-15(24)20-13-5-6-13/h1-4,7,13,23H,5-6,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOMTYOCJMXVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O₂S
- Functional Groups :
- Chlorophenyl group
- Imidazole derivative
- Thioacetamide linkage
Research indicates that the compound exhibits several mechanisms of action, which may contribute to its biological effects:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, including p38 mitogen-activated protein kinase (MAPK) and RET kinase, which are involved in cell signaling pathways related to cancer progression .
- Antimicrobial Activity : The imidazole moiety is known for its antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains through disruption of cellular functions .
- Antitumor Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival .
Case Studies
- Antitumor Efficacy : In a study evaluating the effects of similar benzamide derivatives, several compounds demonstrated significant antitumor activity against various cancer cell lines. Notably, compounds with imidazole and thioacetamide functionalities showed enhanced potency, indicating that this compound could be a promising candidate for further investigation in oncology .
- Kinase Inhibition : A series of related compounds were tested for their ability to inhibit RET kinase. The results indicated that modifications in the imidazole ring and the presence of a thio group significantly increased inhibitory potency. This suggests that this compound may have similar or enhanced inhibitory effects on kinases critical for tumor growth .
Data Table: Biological Activity Overview
Scientific Research Applications
The compound N-(4-chlorophenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Properties
- Molecular Weight: 358.87 g/mol
- Solubility: Soluble in organic solvents; further studies are needed to determine aqueous solubility.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promise as a RET kinase inhibitor , which is crucial in the treatment of certain cancers. In a study involving various derivatives of similar compounds, those containing the chlorophenyl group exhibited moderate to high potency in inhibiting RET kinase activity, suggesting that modifications to the structure can enhance anticancer effects .
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Research into related compounds has indicated that derivatives with imidazole rings often possess antibacterial properties against Gram-negative bacteria, including strains resistant to conventional antibiotics .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .
Case Study 1: RET Kinase Inhibition
In a controlled study, derivatives of the compound were synthesized and tested for their ability to inhibit RET kinase. The results indicated that certain structural modifications led to enhanced potency, with some compounds achieving IC50 values below 50 nM. This suggests that this compound could serve as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of similar thioacetamides. The results showed that compounds with the chlorophenyl group exhibited significant activity against several bacterial strains, including multidrug-resistant variants. This highlights the potential for developing new antibiotics based on this chemical framework .
Chemical Reactions Analysis
Cyclopropylamino Acetamide Formation
The cyclopropylamino moiety is synthesized via nucleophilic substitution or coupling reactions. For example:
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Reactant : Cyclopropylamine reacts with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form 2-(cyclopropylamino)acetamide derivatives .
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Conditions : Room temperature, dichloromethane (DCM) solvent, 6–12 hours .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Cyclopropylamine + chloroacetyl chloride, DCM, NaHCO₃ | ~80% |
Imidazole Ring Functionalization
The 5-(hydroxymethyl)imidazole core is synthesized via cyclization or post-modification:
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Microwave-assisted cyclization : Hydrazine hydrate reacts with α,β-unsaturated ketones under microwave irradiation (80°C, 20 min) to form imidazole derivatives .
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Hydroxymethyl introduction : Formaldehyde or paraformaldehyde is used in Mannich-type reactions to introduce hydroxymethyl groups .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, microwave (80°C) | 70–85% | |
| 2 | Paraformaldehyde, acetic acid, 60°C | ~65% |
Thioether Linkage Formation
The thioacetamide bridge connects the imidazole and acetamide fragments:
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Reactants : A thiol-containing imidazole derivative reacts with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 2-chloroacetamide + imidazole-thiol, ethanol, NaOAc | 75–85% |
Full Assembly and Characterization
The final compound is assembled via sequential reactions, followed by purification (e.g., column chromatography) and characterization:
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Spectroscopic confirmation :
Nucleophilic Substitution
The hydroxymethyl group (–CH₂OH) on the imidazole can undergo:
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters .
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Oxidation : Conversion to a carboxylic acid using KMnO₄ or CrO₃ .
Thioether Oxidation
The sulfur atom in the thioacetamide bridge is prone to oxidation:
Biological Activation Pathways
While direct data on this compound is limited, analogs suggest:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous acetamide derivatives to highlight structural, synthetic, and functional differences.
Table 1: Structural and Functional Comparison
Key Insights :
Heterocyclic Core Variations :
- The target compound’s imidazole-thioether scaffold contrasts with triazole (6m) and pyrazole-benzimidazole () cores. Imidazole’s hydrogen-bonding capacity may enhance target affinity compared to triazole’s metabolic stability .
- The hydroxymethyl group in the target compound improves water solubility relative to the naphthyloxy (6m) or methylthio () groups, which favor lipophilicity .
Synthetic Strategies :
- The target compound requires multi-step functionalization (e.g., cyclopropane coupling, thioether formation), whereas 6m is synthesized via a single-step 1,3-dipolar cycloaddition .
Functional Group Impact: Cyclopropylamino vs.
Lumping Strategy Relevance :
- As per , compounds like the target and 6m could be grouped as "heterocyclic acetamides" in computational models due to shared C=O and C-Cl motifs, streamlining reaction pathway predictions .
Q & A
Q. What synthetic methodologies are recommended for preparing this acetamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiol-containing imidazole intermediate with a chloroacetamide derivative in the presence of a base like potassium carbonate. For example, analogous compounds have been synthesized by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under reflux in a polar aprotic solvent (e.g., DMF or dichloromethane), followed by recrystallization from ethanol . Optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as solvent polarity, temperature, and base stoichiometry, as demonstrated in flow-chemistry protocols for structurally similar compounds .
Q. How can structural characterization be performed to confirm the identity of this compound?
Key techniques include:
- 1H NMR : Identify characteristic peaks such as NH protons (δ ~10–13 ppm for amides and amines) and aromatic protons (δ ~7–8 ppm). The ratio of amine/imine tautomers can be quantified via integration of NH signals .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R22(8) dimerization observed in N-(thiazol-2-yl)acetamide derivatives) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological evaluation?
Use cell proliferation assays (e.g., MTT or Mosmann’s method ) to assess cytotoxicity. For target-specific studies, enzyme inhibition assays (e.g., COX1/2 inhibition ) can be adapted by substituting the thiazole or imidazole moieties with the compound’s functional groups. Ensure solvent controls (DMSO <0.1%) to avoid artifacts.
Advanced Research Questions
Q. How can tautomeric equilibria (amine/imine) in the imidazole ring influence pharmacological activity, and how are these forms characterized?
The imidazole ring’s tautomerism affects electronic properties and binding affinity. For example, a 50:50 amine/imine ratio was observed in a related compound via 1H NMR . To stabilize specific tautomers:
Q. What strategies resolve contradictions in biological activity data between similar acetamide derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chlorophenyl vs. fluorophenyl) on potency .
- Crystallographic studies : Identify critical interactions (e.g., hydrogen bonds with COX2’s hydrophobic pocket) .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects.
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Molecular docking : Screen against target proteins (e.g., COX2) using software like AutoDock Vina. Prioritize derivatives with stronger binding scores than the parent compound .
- HOMO-LUMO analysis : Predict electron-rich regions for electrophilic modifications. For example, the chlorophenyl group’s electron-withdrawing effect may enhance stability in oxidative environments .
- MD simulations : Assess dynamic interactions over time to optimize pharmacokinetic properties.
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Knockout models : Use CRISPR-edited cell lines to confirm target dependency.
- Thermal shift assays : Measure target protein stabilization upon compound binding.
- Metabolomics : Profile downstream metabolic changes via LC-MS to identify off-pathway effects.
Methodological Notes
- Synthesis optimization : Reference flow-chemistry protocols for reproducibility .
- Data contradiction : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Safety : Adhere to GHS guidelines for handling chlorinated intermediates and sulfonamide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
